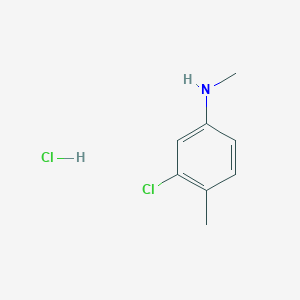

3-Chloro-N,4-dimethylaniline hydrochloride

Description

Properties

IUPAC Name |

3-chloro-N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRCDUNWCCVQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675181 | |

| Record name | 3-Chloro-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-94-0 | |

| Record name | Benzenamine, 3-chloro-N,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

- Starting material: 2-chloro-4-nitrotoluene

- Reducing agents: Iron powder in the presence of aqueous hydrochloric acid

- Solvent: 1,1,1,3',3',3'-hexafluoro-propanol (HFIP)

- Conditions: Room temperature, short reaction time (~30 minutes)

Detailed Procedure:

- Mix the nitro compound (1 equiv), HFIP (10 equiv), and Fe powder (5 equiv) in a reaction vessel.

- Add 2 N aqueous HCl to the mixture.

- Stir at room temperature for 30 minutes.

- Neutralize the reaction mixture with saturated sodium bicarbonate solution.

- Extract the product with ethyl acetate.

- Wash organic layers with brine, dry over sodium sulfate, filter, and concentrate.

- Purify the crude amine by silica gel column chromatography.

This method yields 3-chloro-4-methylaniline with an approximate yield of 83% and high purity. The product can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system.

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-4-nitrotoluene |

| Reducing agent | Fe powder |

| Acid | 2 N HCl aqueous solution |

| Solvent | 1,1,1,3',3',3'-hexafluoro-propanol (HFIP) |

| Temperature | Room temperature (20°C) |

| Reaction time | 30 minutes |

| Yield | ~83% |

| Purification | Silica gel column chromatography |

Source: ChemicalBook synthesis procedure, Chen et al., Tetrahedron Letters, 2017

Preparation via Ammonolysis of Halogenated Xylene Derivatives

Another method, though more focused on the synthesis of 3,4-dimethylaniline (a close precursor), involves ammonolysis of 4-bromo-ortho-xylene under high pressure and temperature in the presence of copper catalysts. This method is relevant for preparing the amine moiety before chlorination.

Reaction Conditions:

- Starting material: 4-bromo-ortho-xylene

- Catalyst: Copper wire and cuprous chloride

- Ammonia concentration: 28-29%

- Temperature: ~195°C

- Pressure: 900-1000 psi

- Time: 14 hours

- Workup: Steam distillation, acid-base extraction, vacuum distillation

This process yields 3,4-dimethylaniline with 79% yield, free from isomeric impurities, which can be further chlorinated to introduce the 3-chloro substituent.

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-ortho-xylene |

| Catalyst | Copper wire, cuprous chloride |

| Ammonia concentration | 28-29% aqueous ammonia |

| Temperature | 195°C |

| Pressure | 900-1000 psi |

| Reaction time | 14 hours |

| Yield | 79% |

| Purification | Steam distillation, vacuum distillation |

Source: US Patent US2347652A, W. A. Wisansky, 1941

Conversion to Hydrochloride Salt

The free base 3-chloro-N,4-dimethylaniline is typically converted to its hydrochloride salt by reaction with hydrochloric acid in an organic solvent or aqueous medium. This step improves the compound's stability, crystallinity, and handling properties.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of 2-chloro-4-nitrotoluene | 2-chloro-4-nitrotoluene | Fe powder, 2 N HCl, HFIP | RT, 30 min | ~83 | Mild, efficient, high purity product |

| Ammonolysis of 4-bromo-ortho-xylene | 4-bromo-ortho-xylene | Cu wire, CuCl, NH3 (28-29%) | 195°C, 900-1000 psi, 14 h | 79 | High pressure, catalyst required |

| Hydrochloride salt formation | 3-chloro-N,4-dimethylaniline | HCl (aqueous or organic solvent) | Ambient to reflux | Quantitative | Improves stability and crystallinity |

Research Findings and Considerations

- The reduction of nitro precursors is favored for laboratory-scale synthesis due to mild conditions and good yields.

- The ammonolysis method provides a route to the amine intermediate with minimal isomeric impurities, advantageous for large-scale or industrial synthesis.

- The choice of solvent and acid in reduction and salt formation steps significantly affects product purity and yield.

- The hydrochloride salt form is preferred for storage and further synthetic applications due to its enhanced stability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and chlorine (Cl2) for halogenation are commonly used.

Major Products Formed

Oxidation: Nitro compounds

Reduction: Amines

Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

Chemistry

-

Precursor in Synthesis :

- This compound serves as a precursor for synthesizing various organic compounds, including dyes and pigments. It is particularly useful in the production of specific acrylic acid derivatives, such as 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester, through reactions involving sodium carbonate and N,N-dimethylacetamide at elevated temperatures .

-

Synthetic Routes :

- The synthesis of 3-Chloro-N,4-dimethylaniline hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This multi-step process can yield various substituted derivatives depending on the electrophiles used during reactions.

Biology

-

Biochemical Analysis :

- The compound interacts with cytochrome P450 enzymes, which play crucial roles in drug metabolism. Its ability to form reactive intermediates makes it a valuable tool in studying enzyme-catalyzed reactions and biochemical assays.

-

Cellular Effects :

- Research indicates that exposure to this compound can influence cellular functions by altering gene expression related to detoxification processes and impacting metabolic enzyme activities.

Medicine

- Pharmaceutical Intermediates :

- Toxicology Studies :

Industry

- Production of Polymers and Resins :

- Environmental Monitoring :

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and cytochrome P450 enzymes demonstrated that this compound could alter enzyme activity levels significantly. Researchers observed changes in metabolite profiles when cells were exposed to varying concentrations of the compound, indicating its potential as a model for studying drug metabolism.

Case Study 2: Toxicity Assessment

In a toxicological evaluation involving animal models, researchers assessed the acute toxicity of this compound. The study found that exposure led to significant biochemical changes in liver function markers, highlighting the need for careful handling and regulation of this compound in industrial settings .

Mechanism of Action

The mechanism of action of 3-Chloro-N,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new compounds with different chemical and biological properties .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Studies : Derivatives of 3-Chloro-N,4-dimethylaniline HCl have shown activity as kinase inhibitors in preclinical trials .

- Agrochemical Development : Chlorinated anilines are pivotal in synthesizing fungicides targeting plant-pathogenic fungi .

- Reactivity Insights: Kinetic studies reveal that steric hindrance from the dimethylamino group slows SNAr reactions compared to monosubstituted chloroanilines .

Biological Activity

Overview

3-Chloro-N,4-dimethylaniline hydrochloride (CAS Number: 7745-94-0) is an organic compound notable for its applications in organic synthesis, particularly as an intermediate in the production of dyes and pigments. Its biological activities have garnered interest in various scientific fields, including medicinal chemistry and toxicology.

- Molecular Formula : C8H11ClN

- Appearance : White to slightly yellow crystalline solid

- Solubility : Soluble in water, ethanol, and methanol

The biological activity of this compound is primarily attributed to its electrophilic nature. It can form covalent bonds with nucleophiles, leading to the generation of new compounds with distinct biological properties. This reactivity allows it to interact with various biomolecules, potentially influencing cellular pathways and functions.

Antimicrobial Properties

Research has indicated that derivatives of chlorinated anilines exhibit antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis . The structural features of this compound may enhance its efficacy against similar pathogens.

Mutagenicity and Toxicity

This compound has been investigated for its mutagenic potential. It is included in lists of chemicals with established mutagenic effects . Studies suggest that exposure to this compound may lead to genetic mutations, emphasizing the need for caution in its handling and application.

Case Study 1: Antinociceptive Activity

A recent study explored the potential of compounds related to this compound as selective κ-opioid receptor (KOR) agonists. These compounds demonstrated significant antinociceptive effects in animal models, suggesting a therapeutic application in pain management . The study highlighted the importance of structural modifications in enhancing selectivity and potency.

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study identified key modifications that increased the biological activity of related compounds. For example, alterations in the amine substituents led to enhanced interaction with biological targets, underscoring the relevance of chemical structure in determining biological outcomes .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Mutagenicity | KOR Agonist Potential |

|---|---|---|---|

| 3-Chloro-N,4-dimethylaniline HCl | Moderate | Yes | Yes |

| 3-Chloroaniline | Low | Yes | No |

| N,N-Dimethylaniline | Moderate | No | Limited |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-N,4-dimethylaniline hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves reductive alkylation or nucleophilic substitution, where dimethylamine reacts with 3-chloro-4-methylaniline in the presence of HCl. Purity optimization requires careful control of stoichiometry (e.g., HCl molar ratio) and purification via recrystallization using polar aprotic solvents like ethanol or acetone. Monitoring by thin-layer chromatography (TLC) and NMR can confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.2–3.0 ppm) .

- IR Spectroscopy : Identify N–H stretches (if protonated, ~2500–3000 cm⁻¹) and C–Cl vibrations (~550–750 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 176.07 g/mol) via ESI-MS or MALDI-TOF, noting fragmentation patterns like loss of HCl (MW –36.46) .

Q. How does solubility in aqueous vs. organic solvents influence experimental design?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (polar solvents like water or methanol), while the free base is more soluble in DMSO or chloroform. For biological assays, dissolve in PBS (pH 7.4) with sonication; for synthetic reactions, use anhydrous DMF under inert gas to avoid hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) validate the compound’s electronic structure and reactivity?

- Methodological Answer :

- B3LYP/6-31G(d) Basis Set : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities .

- Charge Distribution Analysis : Use Mulliken charges to identify reactive centers (e.g., chlorine’s electron-withdrawing effect on the aromatic ring) .

- Thermochemical Accuracy : Validate atomization energies with hybrid functionals (e.g., Becke’s exchange-correlation) to achieve <3 kcal/mol deviation from experimental values .

Q. What strategies address contradictions in crystallographic vs. computational bond-length data?

- Methodological Answer :

- X-Ray Diffraction : Refine single-crystal structures (space group, unit cell parameters) using software like SHELX. For example, compare C–Cl bond lengths (expected ~1.74 Å) with DFT-optimized geometries .

- Hydrogen Bonding : Analyze packing diagrams for intermolecular interactions (e.g., N–H···Cl) that may distort bond lengths in solid-state vs. gas-phase computations .

Q. How does substituent positioning (chloro vs. methyl groups) affect biological activity in antimicrobial assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-methyl-N,4-dimethylaniline) and test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via MIC assays. Compare logP values to assess membrane permeability .

- Mechanistic Studies : Use fluorescence quenching to evaluate DNA intercalation or enzyme inhibition (e.g., dihydrofolate reductase) via Lineweaver-Burk plots .

Q. What safety protocols are critical for handling this compound in toxicity studies?

- Methodological Answer :

- Acute Toxicity : Follow OECD 423 guidelines for oral LD50 in rodents, using PPE (gloves, fume hood) to prevent inhalation/contact.

- Environmental Hazard : Assess biodegradability via OECD 301F (manometric respirometry) and bioaccumulation potential (logKow <3 indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.